5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4ClIN2. This compound is part of the pyrrolo[2,3-c]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine typically involves halogenation reactions. One common method includes the iodination of 5-chloro-1-methyl-pyrrolo[2,3-c]pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine .
Scientific Research Applications
5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure and reactivity.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and other chemical products .
Properties
Molecular Formula |
C8H6ClIN2 |
---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
5-chloro-3-iodo-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-12-4-6(10)5-2-8(9)11-3-7(5)12/h2-4H,1H3 |
InChI Key |
CKISBMSSZFELBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC(=NC=C21)Cl)I |
Origin of Product |
United States |
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